2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2,4-dibromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the imine linkage: The imine linkage is formed by the condensation of the pyrazolone derivative with 4-fluorobenzylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the phenyl rings.
Reduction: Reduction reactions may target the imine linkage or the bromine substituents.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, pyrazolone derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, leading to pharmacological effects.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or dyes. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.
Metamizole: A pyrazolone used as an analgesic and antipyretic.
Antipyrine: A pyrazolone with analgesic and antipyretic effects.
Uniqueness
Compared to these similar compounds, 2-(2,4-DIBROMOPHENYL)-4-{[(4-FLUOROBENZYL)IMINO]METHYL}-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the presence of the dibromophenyl and fluorobenzyl groups. These substituents may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14Br2FN3O |
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Molecular Weight |
467.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenyl)-4-[(4-fluorophenyl)methyliminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H14Br2FN3O/c1-11-15(10-22-9-12-2-5-14(21)6-3-12)18(25)24(23-11)17-7-4-13(19)8-16(17)20/h2-8,10,23H,9H2,1H3 |
InChI Key |
XSOLIKMXROESHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Br)Br)C=NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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